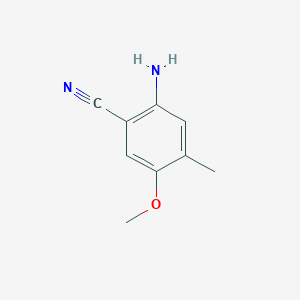![molecular formula C8H15N3 B13080892 2,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13080892.png)
2,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyrimidine ring. The presence of two methyl groups at positions 2 and 7 of the imidazole ring distinguishes it from other derivatives in this family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be achieved through various synthetic methodologies. One common approach involves the condensation of 2-aminopyrimidine with α-haloketones or α-haloesters under basic conditions. This reaction typically proceeds through the formation of an intermediate imidazole, which then undergoes cyclization to form the desired imidazo[1,2-a]pyrimidine scaffold .
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions, which are advantageous due to their efficiency and high yield. These methods may include the use of microwave-assisted synthesis or catalytic hydrogenation to optimize reaction conditions and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyrimidine-2,7-dione, while reduction could produce 2,7-dimethylimidazo[1,2-a]pyrimidine .
Wissenschaftliche Forschungsanwendungen
2,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Wirkmechanismus
The mechanism of action of 2,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but contains a pyridine ring instead of a pyrimidine ring.
Benzo[4,5]imidazo[1,2-a]pyrimidine: Contains a benzene ring fused to the imidazo[1,2-a]pyrimidine scaffold
Uniqueness
2,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific substitution pattern and the presence of two methyl groups, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, making it a valuable scaffold in drug discovery and development .
Eigenschaften
Molekularformel |
C8H15N3 |
|---|---|
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
2,7-dimethyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C8H15N3/c1-6-3-4-11-5-7(2)10-8(11)9-6/h6-7H,3-5H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
MWBBSFIXGULGRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN2CC(NC2=N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-2-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13080809.png)




![4-[Amino(cyclopropyl)methyl]phenol](/img/structure/B13080853.png)


![{2-[(Thian-3-yl)amino]phenyl}methanol](/img/structure/B13080870.png)

![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine](/img/structure/B13080888.png)



